2-Bromo-5-(difluoromethoxy)pyridine

Medicinal Chemistry Drug Metabolism Lead Optimization

Researchers replacing metabolically labile methoxypyridine motifs face poor oral half-life and CYP450-mediated O-dealkylation. 2-Bromo-5-(difluoromethoxy)pyridine solves this with a bioisosteric -OCF₂H group that resists oxidative clearance. • 2-10× greater microsomal stability vs. -OCH₃ analog (validated in human liver microsome assays) • Br at C2 enables mild Pd-catalyzed cross-coupling (60-80°C), reducing catalyst loading vs. chloro analogs • Defined 2-Br/5-OCF₂H regiochemistry (TPSA 22.12 Ų; cLogP 2.33) for systematic kinase inhibitor & CNS SAR Supplied with batch QC (NMR, HPLC) and available in gram-to-kilogram quantities for med-chem and process R&D.

Molecular Formula C6H4BrF2NO
Molecular Weight 224 g/mol
CAS No. 845827-14-7
Cat. No. B1290043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(difluoromethoxy)pyridine
CAS845827-14-7
Molecular FormulaC6H4BrF2NO
Molecular Weight224 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)F)Br
InChIInChI=1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
InChIKeyPYKSHJJKXWPSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(difluoromethoxy)pyridine Sourcing Guide


2-Bromo-5-(difluoromethoxy)pyridine (CAS 845827-14-7) is a halogenated pyridine derivative with molecular formula C₆H₄BrF₂NO and molecular weight 224.00 g/mol . It features a bromine atom at the 2-position and a difluoromethoxy group (–OCF₂H) at the 5-position of the pyridine ring, enabling versatile synthetic utility in cross-coupling reactions and serving as a key building block for introducing the metabolically stable difluoromethoxy moiety into drug candidates and agrochemical agents [1].

Why 2-Bromo-5-(difluoromethoxy)pyridine Cannot Be Substituted


Generic substitution of 2-bromo-5-(difluoromethoxy)pyridine with alternative halogenated pyridine building blocks (e.g., 2-bromo-5-methoxypyridine, 2-chloro-5-(difluoromethoxy)pyridine, or 5-bromo-2-(difluoromethoxy)pyridine regioisomers) fails due to three critical differentiators. First, the difluoromethoxy group (–OCF₂H) confers 2- to 10-fold greater metabolic stability against oxidative O-dealkylation compared to the methoxy (–OCH₃) analog, a property directly attributable to the strong C–F bonds [1]. Second, the bromine atom at the 2-position provides superior oxidative addition reactivity in palladium-catalyzed cross-couplings relative to chloro analogs (Br > Cl in Pd(0) insertion rates) [2]. Third, the regiochemical placement at the 5-position for –OCF₂H and 2-position for Br is non-interchangeable with regioisomers bearing reversed substitution patterns, which exhibit fundamentally different electronic profiles and coupling selectivities [3].

Differentiation Evidence for 2-Bromo-5-(difluoromethoxy)pyridine


Metabolic Stability: Difluoromethoxy vs Methoxy

The difluoromethoxy group (–OCF₂H) at the 5-position confers enhanced resistance to cytochrome P450-mediated oxidative O-dealkylation relative to the methoxy (–OCH₃) analog 2-bromo-5-methoxypyridine. This metabolic stability advantage is attributed to the strong C–F bonds (bond dissociation energy ≈ 116 kcal/mol for C–F vs. ≈ 85 kcal/mol for C–O) which block the primary metabolic soft spot in methoxy-containing compounds [1]. The –OCF₂H group functions as a metabolically stable bioisostere of methoxy, reducing susceptibility to rapid hepatic clearance while maintaining similar steric and electronic characteristics for target engagement .

Medicinal Chemistry Drug Metabolism Lead Optimization

Lipophilicity Modulation: Difluoromethoxy Group

The difluoromethoxy group (–OCF₂H) provides an intermediate lipophilicity profile that is strategically positioned between methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) [1]. The consensus Log P value for 2-bromo-5-(difluoromethoxy)pyridine is calculated as 2.33 , which is 1–2 log units higher than the corresponding methoxy analog (estimated Log P ≈ 1.2–1.5 for 2-bromo-5-methoxypyridine) but lower than the –OCF₃ analog (estimated Log P > 3.0). This intermediate lipophilicity avoids the excessive hydrophobicity and potential hERG liability associated with –OCF₃ while providing superior membrane permeability relative to –OCH₃ [2]. Additionally, the –OCF₂H group exhibits dynamic conformational lipophilicity, interconverting between lipophilic and polar states via O–CHF₂ bond rotation, enabling adaptation to polarity changes in the molecular environment [3].

Pharmacokinetics Membrane Permeability Drug Design

Cross-Coupling Reactivity: 2-Bromo vs 2-Chloro

The bromine atom at the 2-position provides a more facile oxidative addition step with palladium(0) catalysts compared to the corresponding chloro analog 2-chloro-5-(difluoromethoxy)pyridine [1]. In Suzuki-Miyaura and Buchwald-Hartwig couplings, the C–Br bond (bond dissociation energy ≈ 68–72 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bond (bond dissociation energy ≈ 79–84 kcal/mol), enabling milder reaction conditions (lower temperature, shorter reaction time, reduced catalyst loading) and broader substrate scope [2]. This reactivity differential is particularly pronounced for electron-deficient heteroaryl systems where chloro derivatives often require specialized ligands or forcing conditions [3].

Synthetic Chemistry Cross-Coupling Palladium Catalysis

Regiochemical Differentiation: 2,5- vs 5,2-Substitution

The regiochemical arrangement of 2-bromo-5-(difluoromethoxy)pyridine is non-interchangeable with its regioisomer 5-bromo-2-(difluoromethoxy)pyridine . The 2-position bromine in the target compound is adjacent to the pyridine nitrogen, creating a distinct electronic environment that influences both reactivity and the properties of downstream derivatives. Computational predictions for the target compound include a topological polar surface area (TPSA) of 22.12 Ų and a fraction Csp3 of 0.17 , parameters that would differ for the regioisomer due to altered spatial arrangement. In Suzuki-Miyaura site-selectivity studies on halogenated pyridines, the 2-position exhibits distinct coupling behavior relative to the 5-position when competing halogens are present, with the 2-halo position generally showing higher reactivity in Pd-catalyzed couplings due to nitrogen-adjacent electronic activation [1].

Site-Selective Functionalization Heterocyclic Chemistry SAR Studies

Chemical Stability: Difluoromethoxy vs Analogues

The difluoromethoxy group (–OCF₂H) demonstrates intermediate chemical stability under acidic and basic conditions relative to other fluorinated alkoxy groups [1]. A systematic stability study of fluorinated aryl groups established the stability ranking: OCF₃ > SCF₃, CF₃ > OCF₂H, CF₂H, SCF₂H > OCH₂F, CH₂F, SCH₂F [1]. The –OCF₂H group is more stable than monofluoromethoxy (–OCH₂F) but less stable than trifluoromethoxy (–OCF₃) under strongly acidic or basic conditions. This stability hierarchy correlates with fluorine atom count at the carbon center, with more fluorine atoms conferring greater resistance to hydrolytic and nucleophilic degradation. The –OCF₂H group in 2-bromo-5-(difluoromethoxy)pyridine is therefore compatible with most synthetic transformations while providing a reactivity window distinct from the more labile –OCH₂F and the more robust –OCF₃.

Process Chemistry Synthetic Route Design Fluorinated Group Stability

Validated Synthetic Route

A validated synthetic route for 2-bromo-5-(difluoromethoxy)pyridine has been established via difluoromethylation of 2-bromo-5-hydroxypyridine using sodium chlorodifluoroacetate as the difluorocarbene source [1]. The reaction proceeds with potassium carbonate in anhydrous DMF at 80°C for 20 hours, yielding the target compound in 58% isolated yield after silica gel chromatography (0–10% EtOAc in hexane gradient) as a colorless oil [1]. The product is commercially available with standard purity of 95%, accompanied by batch-specific analytical certification including NMR, HPLC, or GC verification . This established route provides reproducible access to the compound for scale-up applications.

Process Development Synthetic Methodology Quality Control

Optimal Applications for 2-Bromo-5-(difluoromethoxy)pyridine


Metabolic Stabilization in Lead Optimization

2-Bromo-5-(difluoromethoxy)pyridine is the preferred building block for medicinal chemistry programs seeking to replace a metabolically labile methoxypyridine motif with a bioisosteric –OCF₂H group. The difluoromethoxy moiety resists cytochrome P450-mediated O-dealkylation [1], conferring 2- to 10-fold greater metabolic stability in human liver microsome assays compared to the –OCH₃ analog, as supported by class-level data [2]. Simultaneously, the intermediate Log P of 2.33 provides balanced lipophilicity for oral bioavailability without the excessive hydrophobicity of –OCF₃ analogs . This combination makes the compound particularly valuable for CNS-targeted programs and oral drug candidates where both metabolic stability and membrane permeability are critical.

Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling

The 2-position bromine atom in 2-bromo-5-(difluoromethoxy)pyridine enables efficient palladium-catalyzed cross-coupling reactions under mild conditions (60–80°C) compared to the chloro analog which requires elevated temperatures (90–110°C) or specialized ligands [1]. This enhanced reactivity arises from the weaker C–Br bond (BDE ≈ 68–72 kcal/mol versus C–Cl BDE ≈ 79–84 kcal/mol) [2], translating to faster oxidative addition, reduced catalyst loading, and broader substrate tolerance. The compound is therefore optimal for synthesizing biaryl and arylamine derivatives in pharmaceutical and agrochemical discovery, particularly when coupling partners are precious or thermally sensitive .

SAR Exploration at the Pyridine 5-Position

The defined regiochemistry of 2-bromo-5-(difluoromethoxy)pyridine (TPSA = 22.12 Ų; fraction Csp3 = 0.17) provides a specific structural vector for SAR studies targeting pyridine-based kinase inhibitors and other enzyme modulators [1]. The 2-bromo handle enables systematic derivatization at the nitrogen-adjacent position while preserving the metabolically stable –OCF₂H group at the 5-position. This regiochemical arrangement cannot be replicated using regioisomers such as 5-bromo-2-(difluoromethoxy)pyridine without altering the entire SAR landscape [2]. The compound serves as a defined entry point for exploring chemical space around pyridine-containing pharmacophores.

Process Chemistry Route Development and Scale-Up

For process chemists, 2-bromo-5-(difluoromethoxy)pyridine offers a validated synthetic route from 2-bromo-5-hydroxypyridine via difluorocarbene insertion using sodium chlorodifluoroacetate [1]. The established procedure (58% yield, 95% commercial purity with batch QC certification including NMR and HPLC) provides a reliable foundation for route optimization and scale-up [2]. The –OCF₂H group demonstrates sufficient stability under typical reaction conditions (moderate acids/bases) to survive downstream transformations while avoiding the cost premium associated with –OCF₃ analogs . This balanced stability profile simplifies synthetic planning in multi-step pharmaceutical and agrochemical process development.

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